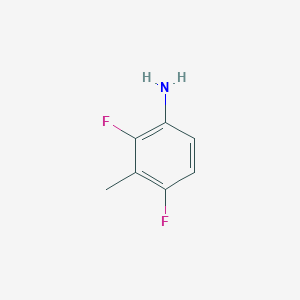

2,4-Difluoro-3-methylaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMLIOXWQRDDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510110 | |

| Record name | 2,4-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-70-4 | |

| Record name | 2,4-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Difluoro 3 Methylaniline and Its Analogs

Direct Synthetic Routes to 2,4-Difluoro-3-methylaniline

The synthesis of this compound, a key intermediate in various chemical industries, can be achieved through several direct routes. These methods primarily involve the chemical modification of substituted benzene (B151609) rings to introduce the desired functional groups.

Strategies Involving Reduction of Nitro Precursors

A prominent strategy for synthesizing aniline (B41778) derivatives involves the reduction of a corresponding nitro compound. In the case of a related compound, 5-bromo-2,4-difluoro-3-methylaniline, a common precursor is 3-bromo-2,6-difluoro-5-nitrotoluene. The synthesis begins by treating a suspension of iron powder in water with concentrated hydrochloric acid at an elevated temperature. Subsequently, hot ethanol (B145695) is introduced, followed by the dropwise addition of 3-bromo-2,6-difluoro-5-nitrotoluene. The mixture is then refluxed to ensure the complete reduction of the nitro group to an amine. After filtration to remove insoluble materials, the product is precipitated by adding ice water and can be further purified by recrystallization from hexane. prepchem.com This process yields pale brown needles of 5-bromo-2,4-difluoro-3-methylaniline. prepchem.com

A general representation of this reduction is shown below:

General Reaction Scheme for Nitro Group Reduction| Reactant | Reagents | Product |

|---|

Chlorination/Bromination of Fluoroanilines

Halogenation of fluoroaniline (B8554772) derivatives is another direct route to produce substituted anilines. For instance, 2,6-difluoro-3-methylaniline (B1354943) serves as a precursor for other chemical intermediates. biosynth.com The chlorination of anilines can be achieved using reagents like N-chlorosuccinimide (NCS). tandfonline.com The reaction conditions, such as the solvent and temperature, are critical for achieving the desired regioselectivity and yield. For example, the chlorination of 3,5-difluoro-4-iodoaniline (B74690) with NCS in refluxing acetonitrile (B52724) has been studied to prepare 2,6-dichloro-3,5-difluoro-4-iodoaniline. tandfonline.com Similarly, bromination can be carried out using various brominating agents. sci-hub.se

Functional Group Transformations for Derivatization Precursors

The functional groups on the this compound ring can be further modified to create a variety of derivatives. These transformations are crucial for synthesizing complex molecules, including pharmaceuticals and agrochemicals. For example, the amino group can undergo diazotization followed by various substitution reactions. A continuous-flow process has been developed for the diazotization of 2,4-difluoroaniline (B146603) to synthesize 1,3-difluorobenzene (B1663923). researchgate.net This highlights the potential for transforming the amine group into other functionalities.

Furthermore, palladium-catalyzed coupling reactions are extensively used for derivatization. For instance, 2,5-difluoro-N-methylaniline can be reacted with a pyrimidine (B1678525) precursor using a palladium catalyst like Pd2dba3 with a suitable ligand to form more complex heterocyclic structures. The versatility of these transformations allows for the creation of a diverse library of compounds from a single precursor.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. matanginicollege.ac.inopcw.org Key aspects include waste prevention, maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and utilizing renewable feedstocks. matanginicollege.ac.inopcw.orgacs.org

In the context of aniline synthesis, green approaches focus on several areas:

Use of Safer Reagents: Replacing hazardous reagents like chlorine gas with alternatives such as N-chlorosuccinimide for chlorination reactions aligns with green chemistry principles. tandfonline.com

Catalytic Processes: Employing catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. opcw.orgacs.org The development of efficient catalysts for hydrogenation and other transformations is a key area of research. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. matanginicollege.ac.inacs.org Microwave-assisted synthesis is an example of an energy-efficient method that has been applied to the synthesis of anilines without the need for transition metals, ligands, or organic solvents. tandfonline.com

Solvent Selection: The choice of solvent is critical. Ideally, reactions should be carried out without a solvent or in environmentally friendly solvents like water or supercritical carbon dioxide. matanginicollege.ac.inopcw.org

The CHEM21 green metrics toolkit provides a framework for evaluating the environmental footprint of chemical transformations, which can be applied to assess the sustainability of different synthetic routes for amines. rsc.org

Industrial Synthesis and Process Optimization Considerations

The large-scale production of this compound and its analogs requires careful optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness.

Catalytic Systems and Reaction Conditions

Catalytic systems play a pivotal role in the industrial synthesis of halogenated anilines. For instance, in the preparation of 2,6-dichloro-4-trifluoromethyl aniline, a composite catalyst consisting of an elemental metal (e.g., iron or aluminum) and a metal halide (e.g., ferric chloride or aluminum chloride) is used for the halogenation step. google.comgoogle.com The optimization of reaction parameters such as temperature, catalyst concentration, and feed ratio is crucial for maximizing the yield of the desired product and minimizing the formation of isomers and impurities. google.com

Continuous flow reactor technology is increasingly being adopted for industrial synthesis. researchgate.net This technology offers several advantages over traditional batch processes, including better temperature control, improved safety by minimizing the accumulation of hazardous intermediates, and higher throughput. researchgate.net For example, a continuous-flow process for the synthesis of 1,3-difluorobenzene from 2,4-difluoroaniline has been developed, demonstrating the potential for efficient and scalable production. researchgate.net

Efficiency and Purity Enhancement Strategies

The industrial and laboratory synthesis of this compound and its analogs demands high efficiency and purity, particularly when these compounds serve as intermediates in the pharmaceutical and specialty chemical industries. Achieving optimal yields and minimizing impurities requires a multi-faceted approach, encompassing the strategic selection of catalysts, optimization of reaction conditions, and implementation of advanced purification techniques. Methodologies such as Design of Experiments (DoE) offer a systematic framework for refining these processes. acs.org

Catalytic Hydrogenation Optimization

A primary route for synthesizing anilines is the catalytic hydrogenation of the corresponding nitroaromatics. The efficiency and selectivity of this reduction are highly dependent on the catalyst and reaction parameters.

Catalyst Selection and Loading: Alumina-supported palladium (Pd/Al₂O₃) catalysts are frequently employed for the hydrogenation of nitroarenes. acs.org The choice between different catalysts, such as palladium on carbon (Pd/C), Raney Nickel, or platinum (used as PtO₂, Adams' catalyst), can significantly impact the reaction's success. libretexts.org Palladium catalysts are often preferred for their high activity and selectivity under milder conditions. acs.orgrsc.org

The catalyst loading is a critical factor. Lower palladium loading (e.g., 0.3 wt %) has been shown to maximize aniline selectivity by preventing over-hydrogenation, which can lead to undesired by-products. acs.org In contrast, higher catalyst loading may decrease selectivity. acs.org The catalyst's support material, such as charcoal or alumina, also plays a role in its efficacy. libretexts.org

Influence of Reaction Conditions: Reaction parameters must be carefully controlled to enhance both yield and purity.

Temperature: Aniline selectivity generally decreases as the reaction temperature increases. For example, in one study, the selectivity for aniline using a specific Pd/Al₂O₃ catalyst dropped from 97% at 60 °C to 68% at 180 °C. acs.org

Solvent: The choice of solvent is crucial. For hydrogenations using Pd/C, ethanol is a common solvent, while reductions with Adams' catalyst often use ethanol or acetic acid. libretexts.org The reaction may also be conducted in solvents like methanol. google.com

Hydrogen Pressure: The reaction is typically carried out under hydrogen pressure, with pressures around 40 lbs being reported in specific preparations. google.com

The following table illustrates the impact of reaction temperature on aniline selectivity for two different gas-phase hydrogenation units (GU-1 and GU-2) using a Pd/Al₂O₃ catalyst.

| Temperature (°C) | Aniline Selectivity (GU-1) | Aniline Selectivity (GU-2) |

| 60 | - | 97% |

| 100 | 88% | 85% |

| 180 | 35% | 68% |

| Data sourced from a study on aniline synthesis catalysis at elevated temperatures. acs.org |

Advanced Purification Methodologies

Post-synthesis purification is essential for removing unreacted starting materials, catalyst residues, and by-products. The structural similarity of isomers, a common challenge in the synthesis of substituted anilines, often complicates purification.

Chromatographic and Distillation Techniques: Column chromatography is a standard method for purifying reaction products and separating isomers. researchgate.net For instance, the separation of difluoroindolecarboxylic acid ester isomers has been achieved using repeated silica (B1680970) gel column chromatography. arkat-usa.org For larger-scale batches, distillation can be an effective purification protocol.

Challenges in Isomer Separation: The separation of isomers with nearly identical polarities can be particularly difficult using standard chromatography. researchgate.net When recrystallization is not feasible due to the physical state of the product (e.g., an oil), alternative strategies may be required. researchgate.net One proposed method involves the chemical derivatization of the isomers into compounds with different physical properties (e.g., converting them to acids or Schiff bases), which may allow for easier separation, followed by hydrolysis to recover the purified aniline isomers. researchgate.netresearchgate.net

Systematic Process Optimization

To systematically enhance reaction efficiency and purity, statistical methods like Design of Experiments (DoE) are increasingly used over traditional "One Factor At a Time" (OFAT) approaches. acs.org

Design of Experiments (DoE): DoE allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, pressure, catalyst loading, reagent stoichiometry) to build a mathematical model of the reaction output. acs.org This statistical approach helps identify the optimal conditions to maximize yield and purity while understanding the interactions between different variables. For example, DoE can be used to fine-tune reagent stoichiometry, such as finding that a 1.2 equivalent of an alkylating agent maximizes yield in a specific reaction. This methodology provides a robust pathway to developing highly efficient and reproducible synthetic processes. acs.org

The table below shows research findings on the alkylation of 4-fluoro-3-methylaniline, highlighting how different conditions affect the final product yield.

| Method | Conditions | Yield |

| Reductive Amination | Acetone, NaBH₃CN, Methanol, 60°C, 12h | 75% |

| Alkylation | Isopropyl bromide, K₂CO₃, Toluene, Reflux, 24h | 68% |

| Anhydrous Alkylation | NaH, DMF | 85-90% |

| Aqueous Alkylation | K₂CO₃, Acetone | 60-70% |

| Data sourced from research on 4-fluoro-3-methyl-N-(propan-2-yl)aniline. |

Reactivity and Mechanistic Investigations of 2,4 Difluoro 3 Methylaniline

Nucleophilic Aromatic Substitution Reactions Involving the Aniline (B41778) Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the ring accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com

The reactivity of 2,4-difluoro-3-methylaniline in nucleophilic aromatic substitution reactions is governed by the electronic and steric effects of its substituents. The two fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. masterorganicchemistry.comjmu.edu This activation is a general feature of SNAr reactions, where electron-withdrawing groups stabilize the anionic Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org The rate of nucleophilic aromatic substitution is often faster with fluorine as a leaving group compared to other halogens (F > Cl > Br > I) because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

The amino group (-NH2) is a strong activating group for electrophilic substitution but its influence in nucleophilic substitution on the same ring is more complex. While it is an electron-donating group by resonance, its inductive effect can be context-dependent. In the context of SNAr, the focus is typically on the displacement of the halogen substituents.

A study on the reaction of 2,4-difluoro-nitrobenzene with morpholine (B109124) demonstrated that substitution can occur at both the C2 and C4 positions, leading to mono- and di-substituted products. ichrom.com While this compound has a nitro group instead of a methyl and amino group, it highlights the potential for substitution at the fluorine-bearing carbons.

| Substituent | Electronic Effect | Influence on Nucleophilic Aromatic Substitution (SNAr) | Influence on Electrophilic Aromatic Substitution (EAS) |

|---|---|---|---|

| -F (Fluoro) | Strongly Electron-Withdrawing (Inductive) | Activating | Deactivating |

| -CH3 (Methyl) | Electron-Donating (Inductive and Hyperconjugation) | Deactivating | Activating |

| -NH2 (Amino) | Strongly Electron-Donating (Resonance) | Deactivating (generally) | Strongly Activating |

The mechanism of nucleophilic aromatic substitution generally proceeds through a two-step addition-elimination pathway. libretexts.org

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). libretexts.org

Elimination of the leaving group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, effectively stabilize the negative charge through resonance and inductive effects, thereby increasing the reaction rate. masterorganicchemistry.com

For this compound, a nucleophile can attack either the C2 or C4 position. The regioselectivity of the attack would depend on the relative stability of the two possible Meisenheimer complexes and any steric hindrance presented by the methyl group at C3. Mechanistic studies on similar compounds, like 2,4-dinitrofluorobenzene, have provided evidence for the formation of these intermediate complexes. acs.org The reaction of substituted anilines with 1-fluoro-2,4-dinitrobenzene (B121222) has been shown to proceed via nucleophilic attack as the rate-limiting step. researchgate.net

Influence of Fluoro and Methyl Substituents on Reactivity

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The rate and regioselectivity of EAS are governed by the electronic and steric properties of the substituents already present on the ring. masterorganicchemistry.com

The directing effects of the substituents on the this compound ring determine the position of incoming electrophiles.

Amino group (-NH2): This is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Fluoro groups (-F): Halogens are deactivating groups towards EAS due to their strong electron-withdrawing inductive effect, but they are also ortho-, para-directors because they can donate a lone pair of electrons through resonance to stabilize the cationic intermediate (arenium ion). jmu.edu

Methyl group (-CH3): This is an activating and ortho-, para-directing group through inductive effects and hyperconjugation.

In this compound, the powerful activating and directing effect of the amino group at C1 will likely dominate. It strongly directs incoming electrophiles to the positions ortho and para to it, which are C2, C6, and C4. However, positions C2 and C4 are already substituted with fluorine atoms. This leaves C6 as the most probable site for electrophilic attack. The methyl group at C3 and the fluoro group at C2 will exert steric hindrance, potentially further favoring substitution at the less hindered C6 position. The fluoro group at C4 is para to the amino group, a position that would normally be highly activated, but since it is already occupied, substitution will be directed elsewhere. The directing effects of the substituents are summarized in the table below.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH2 | 1 | Strongly Activating | ortho, para (positions 2, 4, 6) |

| -F | 2 | Deactivating | ortho, para (positions 1, 3, 5) |

| -CH3 | 3 | Activating | ortho, para (positions 2, 4, 6) |

| -F | 4 | Deactivating | ortho, para (positions 3, 5) |

Nitration and halogenation are common electrophilic aromatic substitution reactions.

Nitration: The nitration of anilines is often complex as the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+), which is a meta-directing and deactivating group. However, under controlled conditions, nitration of substituted anilines can be achieved. For this compound, the position of nitration would be influenced by the interplay of the directing groups. Given the strong ortho, para-directing ability of the amino group, and the occupied ortho and para positions, substitution at C6 is expected. The synthesis of 2,3-Difluoro-4-nitroaniline is typically achieved through the nitration of 2,3-difluoroaniline. This suggests that nitration of this compound would likely introduce a nitro group onto the ring.

Halogenation: Halogenation of anilines is typically rapid and can be difficult to control to a single substitution. The high activation of the ring by the amino group facilitates the reaction, often without the need for a Lewis acid catalyst. For this compound, halogenation would be strongly directed to the C6 position, ortho to the amino group and meta to the two fluoro groups.

Regioselectivity and Steric Effects of Substituents

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com Aryl halides, including fluoroarenes, can participate in these reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. chemie-brunschwig.ch While aryl fluorides are generally less reactive than other aryl halides in Suzuki couplings due to the strength of the C-F bond, advancements in catalyst systems have enabled the use of fluoroarenes as coupling partners. This compound could potentially undergo Suzuki coupling at the C2 or C4 positions, where the fluorine atoms would be displaced.

Heck Reaction: The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base. organic-chemistry.org Similar to the Suzuki reaction, the reactivity of aryl fluorides in the Heck reaction is lower than that of other aryl halides. However, specialized catalysts and reaction conditions have been developed to facilitate the Heck coupling of fluoroarenes. rug.nl A hypothetical Heck reaction involving this compound would likely see the coupling of an alkene at either the C2 or C4 position. The development of a visible light-induced palladium-catalyzed Heck reaction has shown promise for the coupling of alkyl halides at room temperature, highlighting the ongoing evolution of these methods. nih.gov

The utility of transition metal-catalyzed cross-coupling reactions extends to the synthesis of complex molecules, with applications ranging from pharmaceuticals to materials science. eie.grmdpi.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in the literature, its reactivity can be inferred from the well-established behavior of related anilines and haloarenes in cornerstone reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The presence of the amino and methyl groups on the aniline ring, along with the fluorine substituents, influences the electronic and steric environment of the molecule, thereby affecting its participation in these catalytic cycles.

The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. mdpi.comlibretexts.orgnumberanalytics.comlibretexts.org The process begins with the oxidative addition of an organohalide to a palladium(0) catalyst, forming a palladium(II) species. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organohalide. numberanalytics.comfishersci.co.uk In the context of using a derivative of this compound, for instance, an iodo- or bromo-functionalized version, the reaction would proceed via transmetalation with an organoboron reagent, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. numberanalytics.comlibretexts.org The reaction is typically carried out in the presence of a base. fishersci.co.uk

Buchwald-Hartwig Amination: This reaction is a method for forming carbon-nitrogen bonds. organic-chemistry.org this compound can act as the amine coupling partner with an aryl halide or pseudohalide. The selection of phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich ligands generally favoring the reductive elimination step and preventing undesired side reactions. acs.org A practical example of this reaction involves the use of a palladium catalyst like bis(dibenzylideneacetone)palladium(0) with a specialized phosphine ligand such as XPhos.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. ambeed.comorganic-chemistry.org A derivative of this compound, functionalized with a halide, could participate in this reaction. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

The following table summarizes the general conditions for these palladium-catalyzed reactions, which would be applicable to derivatives of this compound.

| Reaction | Coupling Partners | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | K₂CO₃, Na₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃ + Ligand (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

Development of Novel Catalytic Systems

The development of novel catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of chemical transformations. For reactions involving substrates like this compound, research is often directed towards creating catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and exhibit higher turnover numbers.

Recent advancements in catalysis for C-N cross-coupling reactions have focused on the design of sophisticated phosphine ligands that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. acs.org For instance, the use of biaryl phosphine ligands has enabled the coupling of a broad range of aryl chlorides and amines with high efficiency. mit.edu

In the realm of C-C bond formation, the development of catalysts for Suzuki-Miyaura reactions has moved towards systems that are active for less reactive aryl chlorides. mdpi.com Furthermore, continuous flow technologies are being implemented to improve the safety and scalability of these processes. mdpi.com

For substrates with fluorine substituents, specialized catalytic systems may be required to overcome the challenges posed by the strong carbon-fluorine bond, should its activation be desired. Research into the palladium-catalyzed cross-coupling of perfluoro organic compounds highlights the need for highly active catalysts, sometimes in conjunction with additives like lithium iodide to promote the oxidative addition step. mdpi.com

Other Functional Group Transformations (e.g., Oxidation, Reduction)

Beyond palladium-catalyzed reactions, the functional groups of this compound can undergo various other transformations.

Oxidation: The amino group of anilines can be oxidized to form a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation of anilines can lead to the formation of nitroso or nitro compounds. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide.

Reduction: The synthesis of this compound itself is a prime example of a reduction reaction. It is typically prepared by the reduction of the corresponding nitro compound, 2,4-difluoro-3-nitrotoluene. A common method for this transformation is the use of stannous chloride in the presence of a strong acid like concentrated hydrochloric acid. prepchem.com This method is analogous to the synthesis of 2,4-dichloro-3-methylaniline (B25760). prepchem.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another widely employed method for the reduction of nitroarenes to anilines.

The following table provides examples of reagents used for these transformations on analogous aniline compounds.

| Transformation | Functional Group | Reagent(s) | Product Functional Group |

| Oxidation | Amino (-NH₂) | Potassium Permanganate, Chromium Trioxide | Nitroso (-NO), Nitro (-NO₂) |

| Reduction | Nitro (-NO₂) | Stannous Chloride/HCl, H₂/Pd-C | Amino (-NH₂) |

Derivatization Strategies and Novel Compound Synthesis Utilizing 2,4 Difluoro 3 Methylaniline

Synthesis of Nitrogen-Containing Heterocycles

The aniline (B41778) functional group is a cornerstone for the construction of numerous nitrogen-containing heterocyclic systems. Classical and modern synthetic methodologies can be applied to 2,4-Difluoro-3-methylaniline to forge new ring systems of significant interest in medicinal and materials chemistry.

The synthesis of quinoline (B57606) and naphthyridine scaffolds frequently involves the cyclization of aniline precursors. Several named reactions, such as the Skraup, Combes, and Friedländer syntheses, utilize anilines to construct the quinoline core. iipseries.orgresearchgate.net For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.org While direct examples starting from this compound are not prevalent in the literature, its structure is amenable to these classic reactions to potentially form highly substituted, fluorinated quinolines.

Naphthyridines, which are isomers of quinoline containing two nitrogen atoms in their bicyclic structure, can be synthesized from aminopyridines, which are structurally related to anilines. researchgate.netnih.gov The Gould-Jacobs reaction, for example, can produce 1,5-naphthyridine (B1222797) derivatives. nih.gov The strategic placement of fluorine atoms from the this compound precursor could significantly influence the biological activity of the resulting quinoline or naphthyridine derivatives.

Table 1: General Strategies for Quinoline Synthesis Potentially Utilizing Anilines

| Name Reaction | Reactants | Conditions | Product Type |

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Methylene Ketone | Acid or base catalyst | Substituted Quinoline |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Heating | Quinoline |

Pyridazinone heterocycles are typically synthesized through the condensation of a 1,4-dicarbonyl compound, such as a γ-ketoacid, with a hydrazine (B178648) derivative. innovareacademics.in The direct use of this compound for pyridazinone synthesis is not a standard route, as it would first require conversion into a corresponding hydrazine, a multi-step process.

Similarly, the synthesis of imidazole (B134444) scaffolds often follows pathways like the Debus-Radziszewski synthesis, which involves the multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. rsc.orgorganic-chemistry.orgmdpi.com In this context, this compound could serve as the amine component to yield N-aryl substituted imidazoles. The Van Leusen imidazole synthesis, using a tosylmethyl isocyanide (TosMIC) reagent and an imine, provides another regioselective route to substituted imidazoles where a fluorinated aniline could be incorporated. organic-chemistry.org

The synthesis of benzotriazoles commonly proceeds via the diazotization of an ortho-phenylenediamine. youtube.com Another established method involves the diazotization of o-nitroanilines followed by reduction. google.com To be utilized in these pathways, this compound would need to undergo preliminary functionalization, such as nitration followed by reduction, to generate the required ortho-disubstituted arene. Once the corresponding o-phenylenediamine (B120857) is formed, treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and acetic acid) would induce cyclization to the benzotriazole (B28993) ring. youtube.com A more modern approach involves the [3+2] cycloaddition of an azide (B81097) with an aryne, which could provide a more direct, albeit complex, route. ufl.edu

Quinoxalines are most frequently prepared by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. chimicatechnoacta.rusapub.orgnih.govchim.it Similar to benzotriazole synthesis, this would necessitate the conversion of this compound into the corresponding 1,2-diamino derivative before condensation. The reactivity of the resulting 6,8-difluoro-7-methyl-substituted quinoxaline (B1680401) could then be explored, including reactions like nucleophilic aromatic substitution of the fluorine atoms. chimicatechnoacta.ru

Table 2: General Synthetic Routes to Benzotriazoles and Quinoxalines

| Heterocycle | Key Precursor | Common Reagents | General Mechanism |

| Benzotriazole | o-Phenylenediamine | NaNO₂, Acetic Acid | Diazotization followed by intramolecular cyclization |

| Quinoxaline | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Condensation and cyclization |

The construction of pyrimidine (B1678525) rings can be achieved through various synthetic strategies. One prominent method involves the Buchwald-Hartwig amination, a cross-coupling reaction that can form a C-N bond between a halogenated pyrimidine and an amine. Research has demonstrated the successful synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogs by coupling substituted anilines with a protected 6-bromo-pyrido[2,3-d]pyrimidine. nih.gov Although this specific study did not use this compound, it successfully employed the related 2,5-difluoro-N-methylaniline, showcasing the utility of fluorinated anilines in accessing these complex heterocyclic systems via palladium-catalyzed reactions. This suggests a viable pathway for incorporating the 2,4-difluoro-3-methylphenyl moiety into pyrimidine-based structures.

Benzotriazole and Quinoxaline Derivatives

Synthesis of Agrochemically Relevant Compounds (e.g., Herbicides, Crop Protection Agents)

The development of new crop protection agents is critical for modern agriculture. google.comorst.edu Fluorinated compounds, in particular, play a significant role in this field. Research and patent literature indicate that aniline derivatives are key precursors for various herbicides. google.comresearchgate.net Specifically, a European patent describes the use of a 2,6-difluoro-3-methylphenyl group in 5-fluoromethyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide herbicides. epo.org

Furthermore, a US patent details the preparation of 4-chloro-2,6-difluoro-3-methylaniline, starting from the closely related 2,6-difluoro-3-methylaniline (B1354943), for its use in synthesizing 6-(poly-substituted aryl)-4-aminopicolinate herbicides. google.comgoogleapis.com Additionally, this compound itself has been among fluoroaromatic compounds screened for potential herbicidal and fungicidal activity. illinois.edu These examples underscore the relevance of the this compound scaffold in the creation of effective and selective agrochemicals designed to enhance crop protection. chemimpex.com

Incorporation into Advanced Materials (e.g., Polymers, Coatings)

The distinct structure of this compound makes it a significant monomer for the synthesis of high-performance polymers, particularly polyimides. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in aerospace, microelectronics, and defense industries. researchgate.netmdpi.com The incorporation of fluorinated monomers like this compound can further enhance these properties.

Fluorine atoms are known to improve several key characteristics of polyimides, including:

Solubility: The presence of fluorine can increase the solubility of polyimides in organic solvents, which is a significant advantage for processing and film formation. nih.govscielo.br

Dielectric Constant: Fluorination often leads to a lower dielectric constant, a critical property for materials used in microelectronic packaging and high-speed circuitry.

Optical Transparency: Fluorinated polyimides can exhibit high optical transparency and low color, making them suitable for optical applications. nih.gov

The synthesis of polyimides typically involves a two-step polycondensation reaction between a dianhydride and a diamine. mdpi.comnih.gov While direct research detailing the use of this compound in polyimide synthesis is specific, the principles are well-established. It would react with various aromatic dianhydrides to form a poly(amic acid) precursor, which is then chemically or thermally imidized to the final polyimide. The methyl group on the aniline ring can influence the polymer's chain packing and rigidity.

For instance, the reaction could proceed with a dianhydride like 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn), which is known to produce soluble, high-performance polyimides. nih.gov The resulting polymer's properties would be a direct consequence of the combined structural features of both the diamine (this compound) and the dianhydride.

| Property Enhanced by Fluorination | Rationale | Potential Application |

| Increased Thermal Stability | High C-F bond energy enhances resistance to thermal degradation. | Aerospace components, high-temperature adhesives. researchgate.net |

| Improved Solubility | Disruption of polymer chain packing by fluorine atoms. | Solution-castable films, advanced coatings. nih.gov |

| Lower Dielectric Constant | The high electronegativity and low polarizability of fluorine reduce the overall dielectric constant. | Microelectronic insulators, high-frequency circuit boards. |

| Enhanced Optical Transparency | Reduction of charge-transfer complex formation. | Optical films, flexible displays. nih.gov |

Molecular Hybridization Strategies

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores (bioactive moieties) into a single hybrid molecule. researchgate.netcore.ac.uk This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or to address multifactorial diseases with a single compound. researchgate.net this compound serves as a versatile scaffold for creating such hybrid molecules due to its unique substitution pattern which can be tailored for specific biological targets.

Research in this area often focuses on synthesizing derivatives that can act as inhibitors for specific enzymes or interact with biological receptors. mdpi.com The difluoro-methyl-phenyl motif can be crucial for establishing key interactions within a protein's binding pocket, such as hydrogen bonds or hydrophobic interactions, potentially enhancing the potency and selectivity of the hybrid compound.

One common strategy involves linking the this compound core to other heterocyclic scaffolds known for their biological activity, such as quinoline, triazole, or benzimidazole. core.ac.ukrsc.orgmdpi.com For example, a synthetic pathway could involve the reaction of this compound with a quinoline derivative to create a hybrid with potential antimicrobial or anticancer properties. researchgate.net

Case Study: Design of Kinase Inhibitors In the development of kinase inhibitors, which are crucial in oncology, the aniline core often serves as a "hinge-binder" that interacts with the ATP-binding site of the kinase. The fluorine and methyl substituents on the this compound ring can be strategically used to fine-tune binding affinity and selectivity for a target kinase over others, thereby potentially reducing off-target effects. For instance, studies on pyrazolo[1,5-a]pyrimidine-based inhibitors have shown that substituents on the aniline ring are critical for potency. nih.gov A hybrid molecule could be designed where the this compound moiety is attached to a core scaffold like pyrazolo[1,5-a]pyrimidine (B1248293) to target a specific kinase, such as casein kinase 2 (CSNK2). nih.gov

| Hybridization Strategy | Example Pharmacophore | Potential Biological Target | Rationale |

| Quinoline Hybrids | Quinoline | HIV-1 Reverse Transcriptase, Tubulin | Combining the established bioactivity of quinolines with the specific binding properties of the substituted aniline. mdpi.comresearchgate.net |

| Triazole Hybrids | 1,2,3-Triazole | Various Enzymes, Microbes | The triazole ring acts as a stable linker and can participate in hydrogen bonding, while the aniline derivative provides specificity. mdpi.comnih.gov |

| Benzimidazole Hybrids | Benzimidazole | Various Kinases, Microbes | Creating novel structures with potentially synergistic or enhanced anti-inflammatory or antimicrobial activities. rsc.org |

| Pyrimidone Hybrids | Aminodimethylpyrimidinol | Fibroblast Growth Factor Receptor 4 (FGFR4) | The difluoro-substituted aniline moiety can improve inhibitory activity and selectivity against specific receptor tyrosine kinases. nih.gov |

Advanced Characterization and Spectroscopic Analysis of 2,4 Difluoro 3 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

¹H NMR and ¹³C NMR Spectral Analysis

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the comprehensive characterization of aniline (B41778) derivatives. In ¹³C NMR, each non-equivalent carbon atom produces a distinct signal, offering direct information about the carbon skeleton of the molecule. bhu.ac.in Proton-decoupled ¹³C NMR spectra are often used to simplify the analysis by showing each unique carbon as a single line. bhu.ac.in

For instance, the spectral analysis of N-((2-(piperazin-1-yl) quinolin-3-yl)methyl)aniline derivatives, which share the aniline core, has been confirmed using ¹H and ¹³C NMR techniques. core.ac.uk Similarly, the structures of various benzotriazole (B28993) hybrid piperazine (B1678402) compounds have been characterized using ¹H-NMR and ¹³C-NMR spectral analysis. growingscience.com

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for Aniline Derivatives

| Carbon Atom Type | Chemical Shift Range (ppm) |

|---|---|

| Aliphatic | 10-40 |

| C–O, C–X | 50-70 |

| Alkyne | 70-80 |

| Alkenes, Aromatics | 110-150 |

| RCOOH, RCOOR | 170-180 |

| RCHO | 190-200 |

| RCOR' | 205-220 |

This table presents typical chemical shift ranges for carbon atoms in various organic environments. bhu.ac.in

Investigation of Chemical Shifts and Coupling Patterns

Chemical shifts (δ) in NMR are reported in parts per million (ppm) and are crucial for identifying the chemical environment of nuclei. rsc.org The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between neighboring spins and provides information about the number of adjacent non-equivalent protons, a phenomenon known as spin-spin splitting. rsc.orglibretexts.org

In the ¹H NMR spectrum of 1,1,2-trichloroethane, the signal for the single proton is split into a triplet, while the signal for the two equivalent protons appears as a doublet, with a coupling constant (³J) of 6.1 Hz for this three-bond coupling. libretexts.org The coupling constant between two sets of protons is reciprocal, meaning the interaction has the same magnitude in both directions. libretexts.org For vinylic hydrogens, coupling constants vary with their geometric arrangement, with trans-protons typically showing larger J values (11-18 Hz) than cis-protons (6-15 Hz). libretexts.org

The study of substituted benzylideneanilines has shown that substituent effects on the aromatic rings can influence the chemical shifts of the C-H proton of the imine group. researchgate.net

Conformational Analysis via NMR (e.g., Rotational Barriers)

NMR spectroscopy is a key tool for conformational analysis, which involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br For molecules with restricted bond rotation, such as certain methylated compounds, separate signals for each conformer (rotamer) can be observed in the ¹H NMR spectrum, particularly when the energy barrier to rotation is high (greater than ~15 kcal/mol). copernicus.org

The combination of NMR data with theoretical calculations, such as Density Functional Theory (DFT), allows for a detailed exploration of molecular conformations. um.es For example, the conformational analysis of 2,5-diaryl-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones was achieved by comparing experimental NMR chemical shifts with theoretically calculated values for different rotamers. um.esresearchgate.net This approach helps in understanding the potential energy surfaces associated with bond rotations. um.esresearchgate.net Computational methods can also help visualize the energy penalties associated with conformations that are not predominantly populated in solution. copernicus.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of molecules. Since these vibrations are unique to specific chemical bonds and functional groups, the resulting spectra serve as a molecular "fingerprint," enabling identification and structural elucidation. bruker.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique for identifying functional groups and characterizing molecular structures. bruker.com In a study of 2-chloro-4-methylaniline (B104755), the FT-IR spectrum was recorded in the 4000–400 cm⁻¹ region. nih.gov The vibrational frequencies were calculated using DFT methods and showed good agreement with the experimental data. nih.gov

For 2-methoxy-4-nitroaniline (B147289), the FT-IR spectrum was also recorded between 4000 and 400 cm⁻¹. scholarsresearchlibrary.com The analysis of the vibrational modes was based on the characteristic vibrations of the methoxy (B1213986), nitro, and amino groups. scholarsresearchlibrary.com The study of aniline and its derivatives is significant as they are foundational materials in the synthesis of dyes and pharmaceuticals. tsijournals.com

Table 2: Selected FT-IR Vibrational Frequencies (cm⁻¹) for Aniline Derivatives

| Compound | NH₂ Stretching | Aromatic C-H Stretching | C-N Stretching | Reference |

|---|---|---|---|---|

| 2,4-Dinitro-N-(2-phenylethyl)aniline | 3361 | 3124, 3070, 3036 | 1337, 1313 | nih.gov |

| 2-Cyano-4-nitro-N-(2-phenylethyl)aniline | 3353 | - | 1337, 1321 | nih.gov |

| 2-chloro-4-methylaniline | - | - | - | nih.gov |

This table provides examples of characteristic infrared absorption bands for different aniline derivatives.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2-chloro-4-methylaniline was recorded in the 3500–50 cm⁻¹ range, and the data was compared with theoretical calculations to make complete vibrational assignments. nih.gov Similarly, the FT-Raman spectrum of 2-methoxy-4-nitroaniline was recorded from 3500 to 100 cm⁻¹. scholarsresearchlibrary.com

The use of near-infrared (NIR) excitation in FT-Raman spectroscopy helps to reduce fluorescence, which can be a problem with some samples when using visible lasers. soton.ac.uk Studies on various aniline derivatives, such as 4-fluoroaniline, have utilized FT-Raman spectroscopy in conjunction with DFT calculations to provide detailed vibrational assignments. tsijournals.com This combined experimental and theoretical approach is powerful for accurately understanding the molecular structure and vibrations. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. nist.govnist.gov

In the mass spectrum of aniline and its derivatives, the molecular ion peak is typically prominent. The fragmentation of anilines often involves the loss of a hydrogen atom from the amino group, followed by the elimination of HCN. whitman.edu For halogenated anilines, the loss of the halogen atom or a hydrogen halide molecule is a common fragmentation pathway. nih.govmiamioh.edu

Collision-induced dissociation (CID) studies on various haloaniline isomers have revealed distinct fragmentation patterns that can be used to differentiate between them. nih.gov For difluoroanilines, the loss of hydrogen fluoride (B91410) (HF) is a characteristic fragmentation process. nih.gov The fragmentation pathways can be influenced by the position of the substituents (the "ortho effect") and can involve rearrangements and the formation of heterocyclic intermediates. nih.gov

For 2,4-Difluoro-3-methylaniline, the initial fragmentation would likely involve the loss of a methyl radical (CH₃) or a fluorine atom. Subsequent fragmentation could proceed through the loss of HF or HCN, leading to a series of characteristic fragment ions. The analysis of these fragmentation pathways provides valuable information for the structural confirmation of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments. bioanalysis-zone.comnih.gov HRMS is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas (isobars). bioanalysis-zone.com

For this compound (C₇H₇F₂N), the theoretical exact mass can be calculated with high precision. Experimental HRMS measurements that match this theoretical value confirm the elemental composition of the synthesized compound. rsc.org This technique is also invaluable for identifying unknown impurities or degradation products. chromatographyonline.com For example, HRMS has been used to confirm the molecular weight of various fluorinated aromatic compounds and their derivatives. mdpi.com

Table 2: Theoretical vs. Experimental Mass Data for a Fluorinated Aniline Derivative

| Compound | Formula | Theoretical [M+H]⁺ (m/z) | Experimental [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| A fluorinated aniline derivative | C₁₃H₉F₂NO | 234.0725 | 234.0729 | rsc.org |

This table provides an example of the accuracy of HRMS in confirming the elemental composition of a related compound.

Fragmentation Pathway Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. sapub.org For aromatic compounds like aniline derivatives, the absorption spectra are characterized by bands corresponding to π → π* transitions within the benzene (B151609) ring. cdnsciencepub.com

The UV-Vis spectrum of aniline typically shows two main absorption bands, often referred to as the B-band and the C-band, which arise from electronic transitions within the benzene ring. cdnsciencepub.com The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. uchile.clpublish.csiro.au Electron-donating groups, such as the amino group, and electron-withdrawing groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). cdnsciencepub.comuchile.cl

In substituted anilines, intramolecular charge transfer (ICT) can occur from the electron-donating amino group to the electron-accepting parts of the molecule, giving rise to new absorption bands. uchile.cl The solvent polarity can also significantly influence the position of these absorption bands. cdnsciencepub.compublish.csiro.au For this compound, the fluorine atoms and the methyl group will influence the energy of the π orbitals of the benzene ring, thereby affecting the wavelengths of the electronic transitions. The UV-Vis spectrum is expected to show characteristic absorptions in the UV region, and a detailed analysis of these bands can provide insights into the electronic structure of the molecule.

Table 3: Typical UV-Vis Absorption Maxima for Aniline in Different Solvents

| Solvent | B-Band λₘₐₓ (nm) | C-Band λₘₐₓ (nm) | Reference |

|---|---|---|---|

| Cyclohexane | 286 | 234 | cdnsciencepub.com |

| Ethanol (B145695) | 284-285 | - | cdnsciencepub.com |

| Water | 278 | - | cdnsciencepub.com |

This table illustrates the solvent effect on the UV-Vis absorption bands of aniline.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. berkeley.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, and bond angles. scirp.orgnih.gov

While obtaining single crystals of sufficient quality for X-ray diffraction can be challenging, the resulting structural information is unparalleled in its detail. berkeley.edu For substituted anilines and their derivatives, X-ray crystallography can reveal the planarity of the aromatic ring, the geometry of the amino group, and the conformation of the substituents. researchgate.net This technique has been successfully used to determine the crystal structures of various substituted aniline derivatives, including those containing halogens. nih.govresearchgate.net

For this compound, a single-crystal X-ray diffraction study would provide precise measurements of the C-F, C-N, and C-C bond lengths and the bond angles within the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. berkeley.edunih.gov

Table 4: Example Crystallographic Data for a Substituted Aniline Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | scirp.org |

| Space Group | P2₁/c | scirp.org |

| a (Å) | 13.825 | scirp.org |

| b (Å) | 7.413 | scirp.org |

| c (Å) | 5.975 | scirp.org |

| β (°) | 103.65 | scirp.org |

| Volume (ų) | 663.30 | scirp.org |

Note: This data is for 4-Bromo-4'-methyl benzylidene aniline and is presented as an illustrative example of crystallographic parameters.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structures of substituted aniline derivatives are primarily governed by a network of hydrogen bonds and other weak intermolecular interactions. The amino group typically acts as a hydrogen bond donor, while electronegative atoms like fluorine and oxygen (in nitro or sulfonyl groups) serve as acceptors.

In many aniline derivatives, intermolecular N-H···O and C-H···O interactions are common. For instance, in the crystal structures of 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, molecules are linked through such hydrogen bonds, forming chains and dimeric structures. researchgate.net The N-methylamino and 4-nitro groups in these compounds are nearly coplanar with the benzene ring, which influences the packing. researchgate.net Specifically, 2,4-dinitro-N-methylaniline forms chains via N-H···O interactions, which are further linked into an extended structure. researchgate.net In contrast, 2-amino-4-nitro-N-methylaniline forms centrosymmetric dimers through N-H···O hydrogen bonds, which then assemble into two-dimensional sheets. researchgate.net

The presence of a methyl group, as in this compound, can introduce steric effects that influence the planarity of the molecule and the accessibility of the amine group for hydrogen bonding. It can also participate in weaker C-H···π interactions.

In related N-(2-phenylethyl)nitroaniline derivatives, modest changes in functional groups lead to significant differences in molecular conformation and intermolecular packing. nih.gov For example, 2,4-Dinitro-N-(2-phenylethyl)aniline forms dimers through intermolecular N-H···O hydrogen bonds. nih.gov However, in 4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline, the packing is significantly different, and intermolecular hydrogen bonds involving the N-H groups are absent. nih.gov This highlights the subtle interplay of different functional groups in determining the final crystal structure.

The analysis of Hirshfeld surfaces is a powerful tool for quantifying intermolecular interactions. In various organic crystals, H···H, H···C, and O···H contacts are the most significant interactions contributing to the molecular packing. mdpi.com For derivatives of 1,4-benzothiazine, hydrogen bonding and van der Waals interactions are dominant in the crystal packing. researchgate.net

Based on these observations from related structures, the crystal packing of this compound is expected to be a complex interplay of N-H···F, N-H···N, and potentially C-H···F hydrogen bonds, alongside van der Waals forces. The relative orientation of the fluoro and methyl substituents will be a key determinant of the specific packing motif adopted.

| Compound/Derivative Class | Dominant Intermolecular Interactions | Resulting Supramolecular Structure |

| Nitro-N-methylaniline Derivatives | N-H···O, C-H···O | Chains, Dimers, 2D Sheets researchgate.net |

| Difluorophenyl Derivatives | C-H···F | Zigzag Chains researchgate.net |

| N-(2-phenylethyl)nitroaniline Derivatives | N-H···O | Dimers nih.gov |

| Pyran-2,4-dione Derivatives | O···H, H···C, H···H, C···C | Stabilized Molecular Packing mdpi.com |

| 1,4-Benzothiazine Derivatives | Hydrogen Bonding, van der Waals | Inversion Dimers, Ribbons researchgate.net |

Computational Chemistry and Theoretical Studies on 2,4 Difluoro 3 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant computational method for studying atomic and molecular structures due to its favorable balance of accuracy and computational cost. google.comjns.edu.afresearchgate.net DFT calculations are instrumental in elucidating the fundamental properties of 2,4-Difluoro-3-methylaniline.

Geometry optimization is a fundamental step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. ekb.eg For aniline (B41778) and its derivatives, methods like Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to achieve an optimized equilibrium geometry. researchgate.net The process involves minimizing the energy of the molecule to predict bond lengths and angles. researchgate.net

In a related compound, 2,6-difluoro-N-methylaniline, STO-3G molecular orbital calculations were used to determine the ground-state geometry. cdnsciencepub.com These calculations revealed specific bond angles and dihedral angles, providing a detailed three-dimensional picture of the molecule. cdnsciencepub.com For instance, the computed structure of 2,6-difluoro-N-methylaniline shows the N-H and N-CH3 bonds on opposite sides of the benzene (B151609) plane in the lowest energy conformation. cdnsciencepub.com The accuracy of such predictions can be high, with strong correlations observed between experimental and theoretical values for bond lengths and angles in similar molecules. orientjchem.org

Table 1: Predicted Geometric Parameters for a Related Aniline Derivative (2,6-difluoro-N-methylaniline) This table is illustrative and based on data for a structurally similar compound.

| Parameter | Value |

|---|---|

| C2-C1-N Dihedral Angle | 180.0° |

| C1-N-C7 Dihedral Angle | 180.0° |

Source: Data derived from STO-3G MO calculations on 2,6-difluoro-N-methylaniline. cdnsciencepub.com

Vibrational frequency analysis is a key application of computational chemistry, providing theoretical spectra that can be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov For molecules like 2-chloro-4-methylaniline (B104755), DFT calculations using the B3LYP method and the 6-311++G(d,p) basis set have proven reliable for predicting vibrational modes. researchgate.netnih.gov

The calculated frequencies often have systematic errors, which can be corrected using scaling factors to improve agreement with experimental results. nih.gov The complete assignment of vibrational modes is typically performed using Total Energy Distribution (TED) analysis. researchgate.net This allows for a detailed understanding of the contributions of different internal coordinates to each vibrational mode. researchgate.net For substituted anilines, the positions of C-H, N-H, and C-F stretching and bending vibrations can be accurately predicted. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Aniline This table is a representative example based on studies of similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | ~3500 | ~3400 | ~3400 |

| C-H Stretch | ~3100 | ~3050 | ~3050 |

| C-F Stretch | ~1250 | ~1200 | ~1200 |

Source: Data based on general findings for substituted anilines and related compounds. researchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. irjweb.com The energy difference between the HOMO and LUMO, known as the band gap, indicates the molecule's chemical reactivity and kinetic stability. irjweb.comsapub.org A smaller gap suggests higher reactivity. irjweb.com

DFT calculations, often at the B3LYP/6-311G(d,p) level, are used to determine the energies of these frontier orbitals. physchemres.orgdergipark.org.tr For many organic molecules, the HOMO-LUMO gap is a critical parameter for predicting charge transfer interactions within the molecule. sapub.org The distribution of HOMO and LUMO across the molecule can indicate the sites for electrophilic and nucleophilic attack. irjweb.com

Table 3: Representative Frontier Molecular Orbital Data This table illustrates the type of data obtained from electronic structure analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

Source: General expected ranges based on various DFT studies of aromatic amines. irjweb.comsapub.org

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researcher.life The MEP surface is plotted over the electron density, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). researcher.life

For aromatic amines, the MEP map can highlight the electron-rich areas around the nitrogen atom and certain parts of the aromatic ring, while showing electron-deficient regions near hydrogen atoms. pku.edu.cn These maps are generated using data from optimized molecular structures calculated by methods like DFT. researcher.life The analysis of MEP is crucial for understanding intermolecular interactions and the chemical reactivity of the molecule. researcher.lifepku.edu.cn

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gaps)

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital methods are based on first principles of quantum mechanics, without the use of empirical parameters. dtic.mil These methods, while computationally intensive, can provide highly accurate results for molecular properties. dtic.mil

Ab initio calculations are particularly useful for studying conformational changes and the energy barriers associated with them. researchgate.net For substituted anilines, rotation around the C-N bond is a key conformational process. cdnsciencepub.com

In a study of 4-bromo-2,6-difluoro-N-methylaniline, STO-3G MO calculations were used to investigate the barrier to internal rotation about the Csp²-N bond. cdnsciencepub.com The calculations can determine the potential energy as a function of the dihedral angle, revealing the most stable conformations and the energy required to transition between them. cdnsciencepub.com For N-methylaniline and its 2,6-difluoro derivative, the calculated barriers were fitted to a twofold potential, providing a quantitative measure of the rotational dynamics. cdnsciencepub.com These theoretical studies help to elucidate how substituents on the aniline ring influence its conformational preferences and flexibility. cdnsciencepub.com

Table 4: Calculated Rotational Barriers for Substituted N-methylanilines

| Compound | Calculated Rotational Barrier (kJ/mol) |

|---|---|

| N-methylaniline | 19.1 ± 0.9 |

Source: Data from STO-3G MO calculations. cdnsciencepub.com

Thermodynamic Property Calculations

Thermodynamic properties are fundamental to understanding the stability and energy of a molecule. Computational methods, particularly those based on statistical thermodynamics combined with quantum mechanical calculations, allow for the prediction of key thermodynamic parameters. For this compound, these calculations would typically determine standard enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities (Cv).

A representative table for such data would appear as follows:

| Thermodynamic Property | Calculated Value | Units |

| Enthalpy of Formation (gas, 298.15 K) | Data not available | kJ/mol |

| Standard Entropy (gas, 298.15 K) | Data not available | J/mol·K |

| Heat Capacity (Cv, gas, 298.15 K) | Data not available | J/mol·K |

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications, data storage, and optical computing. frontiersin.org Computational chemistry is instrumental in identifying and designing molecules with significant NLO responses. The investigation of this compound's NLO properties would involve calculating how its charge distribution is affected by an external electric field. mdpi.com Molecules with asymmetric charge distributions and high polarizability often exhibit strong NLO effects. researchgate.net Theoretical studies on similar organic molecules often employ DFT methods with various functionals (such as B3LYP, CAM-B3LYP, or ωB97X-D) and extended basis sets to accurately compute these properties. researchgate.netnih.govrsc.org

The key parameters quantifying a molecule's NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.comsqu.edu.om

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field, inducing a temporary dipole moment. mdpi.com

First-Order Hyperpolarizability (β): This third-rank tensor quantity measures the nonlinear response of the molecule to a strong electric field and is directly related to its potential for applications like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. researchgate.netnih.gov

Calculations for these properties on this compound would provide a quantitative assessment of its potential as an NLO material. The magnitude of the hyperpolarizability is often compared to that of a reference molecule, such as urea (B33335) or p-nitroaniline, to gauge its effectiveness. researchgate.net

A summary data table for these properties would be structured as:

| NLO Property | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | µx | Data not available |

| µy | Data not available | |

| µz | Data not available | |

| µ_total | Data not available | |

| Polarizability (α) | α_total | Data not available |

| First Hyperpolarizability (β) | β_total | Data not available |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. chemrxiv.org This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density, it is possible to identify different types of interactions.

For this compound, an RDG analysis would reveal regions corresponding to:

Van der Waals interactions: Characterized by low density and small RDG values.

Steric clashes: Indicated by high density and large, positive RDG values.

Hydrogen bonds: Appearing as distinct spikes at medium density with negative values.

The resulting 3D visualization maps these interactions onto the molecular surface, using a color scale (typically blue for strong attractive interactions, green for weak van der Waals forces, and red for repulsive steric clashes) to provide a clear picture of the intramolecular and potential intermolecular forces governing the molecule's structure and packing. acs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for exploring intermolecular interactions in the crystalline state. nih.gov It defines a unique surface for a molecule within a crystal, where the contribution of the molecule's electron density to the total crystal density is equal to the contribution from all other molecules. mdpi.com

By mapping various properties onto this surface, one can quantify the nature and extent of intermolecular contacts. For this compound, this analysis would involve:

d_norm mapping: This property, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e), is mapped onto the Hirshfeld surface. Red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii, while blue regions represent longer contacts. nih.govresearchgate.net

This analysis provides quantitative insight into how molecules of this compound would pack in a solid-state structure. nih.gov

A typical data table derived from a fingerprint plot would look like this:

| Interaction Type | Contribution to Hirshfeld Surface |

| H···H | Data not available |

| C···H / H···C | Data not available |

| F···H / H···F | Data not available |

| Other Contacts | Data not available |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and materials science, aiming to link a molecule's chemical structure to its biological activity or physical properties. nih.gov Substituted anilines are common scaffolds in the development of pharmaceuticals and other functional materials.

In the context of SAR, this compound would be considered a valuable building block or fragment. The specific substitution pattern—two electron-withdrawing fluorine atoms and one electron-donating methyl group on the aniline ring—precisely modulates its electronic properties, lipophilicity, and potential for hydrogen bonding.

A hypothetical SAR study might involve synthesizing a series of compounds where the this compound core is further functionalized and then testing their biological activity (e.g., as enzyme inhibitors or receptor antagonists). nih.govacs.org The resulting data, correlating structural changes with activity, would allow researchers to build a predictive model to guide the design of new, more potent, or selective molecules.

Applications of 2,4 Difluoro 3 Methylaniline in Advanced Chemical Synthesis

Role as a Key Building Block in Complex Molecule Construction

2,4-Difluoro-3-methylaniline serves as a crucial and versatile building block in the field of organic synthesis. Its unique structure, featuring a difluorinated benzene (B151609) ring with adjacent methyl and amino groups, provides a reactive scaffold for constructing more complex molecules. The presence of fluorine atoms significantly influences the electronic properties of the aromatic ring, enhancing its utility in various chemical reactions.

This compound's ability to participate in a range of chemical transformations makes it an important intermediate for creating intricate molecular architectures. It is particularly valuable in the synthesis of fluorinated compounds, which are of growing interest in medicinal and materials science due to the unique properties conferred by fluorine. hoffmanchemicals.com The strategic placement of the fluoro and methyl groups allows for regioselective reactions, providing chemists with precise control over the synthesis of target molecules. Its role as a foundational component is evident in its use to create a variety of substituted anilines and other aromatic compounds.

Strategic Intermediate in Pharmaceutical Research and Development

The pharmaceutical industry frequently utilizes this compound as a key intermediate in the development of new therapeutic agents. lookchem.com The specific arrangement of its functional groups makes it an ideal precursor for synthesizing a range of pharmacologically active molecules.

Precursor for Analgesic Agents

While direct synthesis of specific commercial analgesics from this compound is not extensively documented in publicly available research, the broader class of fluorinated anilines is significant in the development of pain management medications. The synthesis of various analgesic agents often relies on intermediates like substituted anilines to build the core structures required for biological activity. arborpharmchem.com The introduction of fluorine atoms can enhance a drug's metabolic stability and binding affinity to its target, properties that are highly desirable in the development of new and improved analgesics.

Components in Anti-HIV Drug Synthesis (e.g., Dolutegravir related pathways)

A critical application of fluorinated aromatic compounds is in the synthesis of antiviral drugs. Notably, derivatives of this aniline (B41778) are implicated in the synthetic pathways of vital anti-HIV medications. For instance, the structure of Dolutegravir, an essential integrase strand transfer inhibitor used in HIV/AIDS treatment, contains a 2,4-difluorobenzyl group. chemistryviews.orgnih.gov The synthesis of Dolutegravir and its related compounds involves the use of precursors like 2,4-difluorobenzylamine, which is directly related to this compound. doi.orgenvironmentclearance.nic.in This highlights the compound's importance in producing life-saving antiretroviral therapies.

Intermediates for Kinase Inhibitors in Oncology Research

In the field of oncology, kinase inhibitors are a major class of targeted cancer therapies. Fluorinated compounds are frequently incorporated into these inhibitors to improve their efficacy and pharmacokinetic profiles. vulcanchem.com this compound and related structures serve as valuable intermediates in the synthesis of these complex molecules. google.com The aniline group provides a reactive handle for building the heterocyclic systems common in many kinase inhibitors, while the fluorine atoms can enhance binding to the kinase enzyme's active site. vulcanchem.comgoogle.com Research in this area continues to explore new kinase inhibitors derived from such fluorinated building blocks for the treatment of various cancers. acs.org

Contribution to Agrochemical Innovation

Beyond pharmaceuticals, this compound and its chemical relatives contribute to the development of modern agricultural products.

Synthesis of Herbicides and Crop Protection Agents